

CNX-774 Application Note: Overcoming DHODH Inhibitor Resistance

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Compound Focus: CNX-774

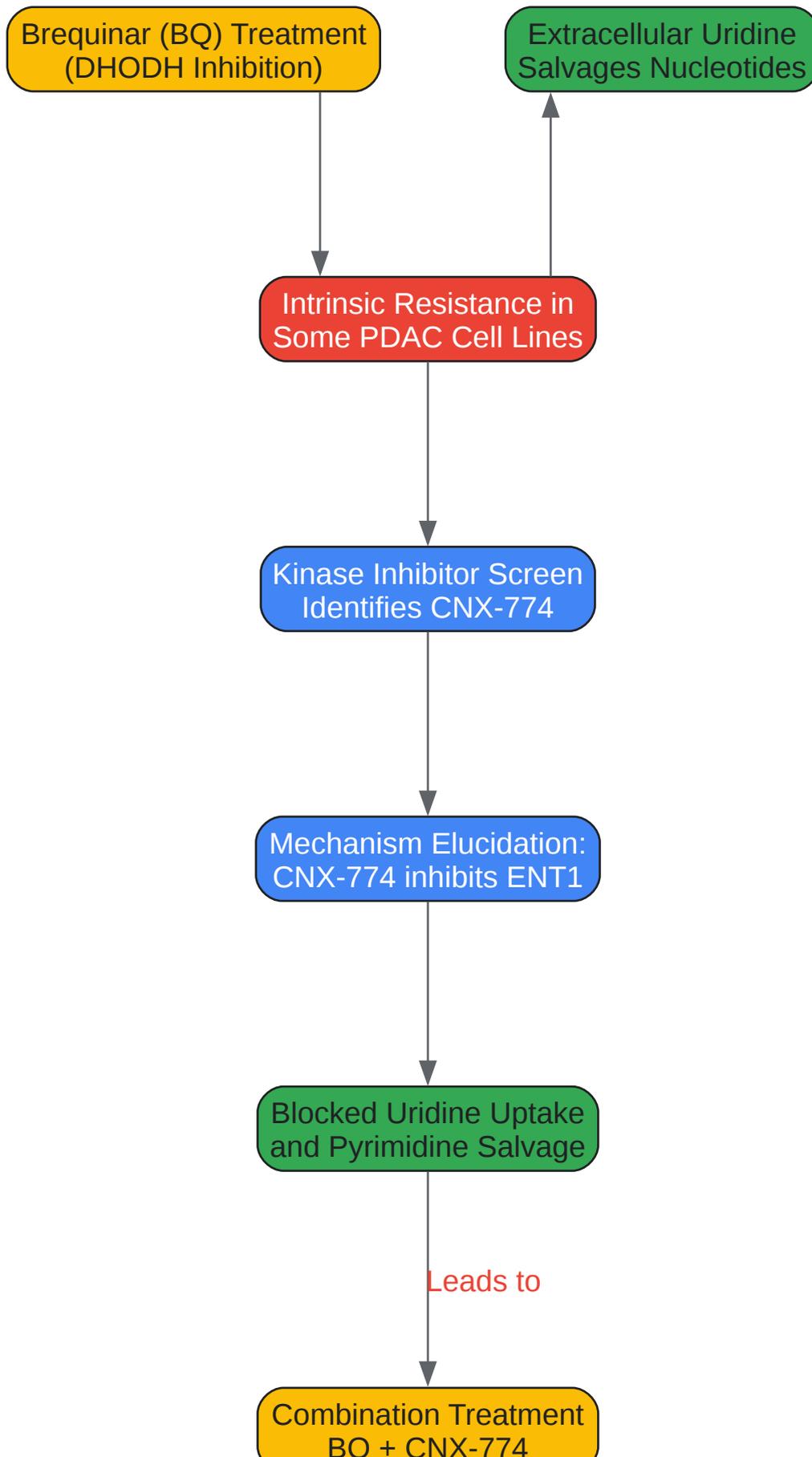
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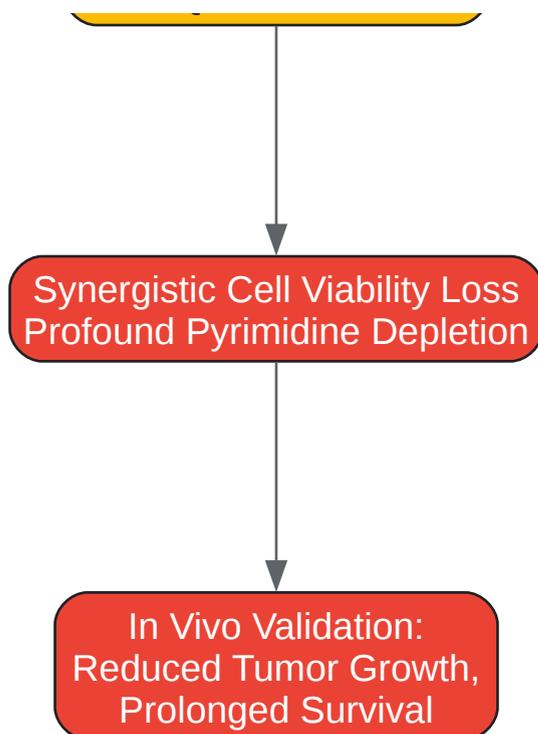
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This note details the use of **CNX-774** as a tool compound to overcome resistance to the DHODH inhibitor Brequinar (BQ) in pancreatic ductal adenocarcinoma (PDAC) models. Its efficacy is mediated through the inhibition of Equilibrative Nucleoside Transporter 1 (ENT1), not its known BTK target [1].

Experimental Workflow & Mechanism of Action

The diagram below outlines the experimental rationale and the mechanism by which **CNX-774** sensitizes resistant cancer cells to Brequinar.





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Detailed In Vivo Protocol

The core in vivo experiment investigated the combination of **CNX-774** and Brequinar in an immunocompetent mouse model of pancreatic cancer [1].

- **Animal Model:** Orthotopic, immunocompetent mouse model of pancreatic ductal adenocarcinoma (PDAC). The specific model used was the C57BL/6J-congenic LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre (KPC) model, a gold standard for studying this disease [1].
- **Cell Line:** The study used a PDAC cell line derived from a KPC mouse tumor (e.g., KPC 1245 or KPC 1199) [1].
- **Experimental Groups:** Mice were divided into groups to receive:
 - Vehicle control
 - Brequinar (BQ) alone
 - **CNX-774** alone
 - Brequinar + **CNX-774** combination

The table below summarizes the quantitative findings from the in vivo study [1]:

Experimental Metric	BQ Monotherapy	CNX-774 Monotherapy	BQ + CNX-774 Combination
Tumor Growth	Limited efficacy in resistant models	Not explicitly reported	Dramatic suppression
Animal Survival	Marginal benefit	Not explicitly reported	Significantly prolonged
Pyrimidine Nucleotide Levels (in vitro)	Moderate depletion	Minimal direct effect	Profound depletion

Key Experimental Methodologies

- **In Vitro Combination Screening:** A kinase inhibitor library screen was performed on BQ-resistant S2-013 PDAC cells. Cells were treated with 100 nM **CNX-774** and 25 μ M BQ for 72 hours, with viability assessed by CellTiter-Glo assay [1].
- **Metabolomic Analysis:** LC-MS/MS was used to confirm on-target effects. This showed that BQ treatment led to accumulation of upstream metabolites (dihydroorotate) and depletion of UTP/CTP. The combination with **CNX-774** caused a more severe nucleotide depletion [1].
- **Genetic Validation:** ENT1 knockout (using CRISPR/Cas9) was performed in PDAC cells. ENT1 deletion phenocopied the effect of **CNX-774**, profoundly sensitizing cells to BQ, which confirmed ENT1 inhibition as the primary mechanism [1].

Research Implications & Notes

- **Primary Indication:** Based on current data, **CNX-774** is primarily indicated for research into overcoming DHODH inhibitor resistance in pancreatic cancer models via ENT1 blockade [1].
- **Critical Note on Mechanism:** The synergistic effect of **CNX-774** with BQ is **independent of its BTK inhibition activity**. The effect is solely due to the off-target inhibition of the ENT1 transporter, which blocks uridine salvage [1].
- **Suggested Validation Experiments:**
 - **Dose-Response:** Establish a full dose-response curve for **CNX-774** in your specific model system.
 - **Pharmacokinetics:** Investigate the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
 - **Safety Profile:** Monitor for potential toxicities in animal models.

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References

1. ENT1 blockade by CNX-774 overcomes resistance to ... [pmc.ncbi.nlm.nih.gov]

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